4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid
Overview
Description
This compound is also known as 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid . It is part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .
Scientific Research Applications
Antimicrobial Activity : Derivatives of butanoic acid, including those containing benzo[b]phenoxazine and quinoxaline moieties, demonstrated significant antimicrobial activity against bacterial strains like Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Thiophene Derivatives : Research on novel transformations of amino and carbonyl/nitrile groups in thiophenes, related to the 1-benzothiophene structure in the compound, has been important for synthesizing thienopyrimidine and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (Pokhodylo et al., 2010).
Unnatural α-Amino Acids and Heterocycles Synthesis : Derivatives of butanoic acid, similar to the compound , have been used to synthesize unnatural α-amino acids and heterocycles, which are important for creating new bases of nucleoside moieties (El-Hashash & Rizk, 2013).
Molecular Docking and Structural Studies : Butanoic acid derivatives have been studied for their molecular docking properties, vibrational, structural, electronic, and optical characteristics, suggesting potential applications in developing nonlinear optical materials and pharmacological agents (Vanasundari et al., 2018).
Development of CCR5 Antagonists : Research has been conducted on synthesizing compounds structurally similar to butanoic acid derivatives for developing orally active CCR5 antagonists, which are crucial in HIV treatment (Ikemoto et al., 2005).
properties
IUPAC Name |
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKMQHJHDHPBE-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |
CAS RN |
1391076-61-1 | |
Record name | GLPG-0974 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLPG-0974 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15406 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLPG-0974 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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